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Compound of Interest

3/,4/-Di-O-acetyl-2/,6/-di-O-p-
Compound Name:

coumaroylastragalin
CAS No.: 349545-02-4
Cat. No.: B571668

Get Quote

\ J

Target Audience: Researchers, analytical scientists, and drug development professionals.
Focus: Structural elucidation, regiochemical assignment, and protocol self-validation for
complex polyacylated flavonoids.

Introduction & Scientific Rationale

Diacetyl-dicoumaroyl astragalin (Kaempferol diacetyl dicoumaroyl hexoside) is a heavily
acylated flavonol glycoside. Recent high-resolution LC-MS profiling of Castanea sativa
(chestnut) by-products[1] and Quercus alnifolia extracts[2] has highlighted the natural
abundance of these multi-acylated kaempferol derivatives. The addition of aliphatic (acetyl) and
aromatic (p-coumaroyl) groups to the core astragalin (kaempferol-3-O-glucoside) scaffold
significantly enhances the molecule's lipophilicity. This structural modification improves cellular
membrane penetration, thereby boosting its in vitro anti-inflammatory, antimicrobial, and
antioxidant efficacy|[3].
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However, the complete structural elucidation of polyacylated flavonoids presents a formidable
analytical challenge. The presence of four ester linkages on a single glucopyranose ring leads
to severe spectral crowding in the carbohydrate region (3.0-5.5 ppm) and renders the molecule
highly susceptible to spontaneous deacylation. Furthermore, the molecular weight of diacetyl-
dicoumaroyl astragalin (~822 g/mol ) places it precisely in the Nuclear Overhauser Effect
(NOE) zero-crossing regime at high magnetic fields (e.g., 600-800 MHz).

As a Senior Application Scientist, the following protocol is designed not merely as a sequence
of steps, but as a self-validating analytical system. By strategically selecting solvent conditions,
optimizing 2D NMR parameters, and implementing pre- and post-acquisition integrity checks,
this workflow guarantees the unambiguous assignment of the ester regiochemistry while
preventing artifactual misinterpretation[4].

Experimental Workflow

The following diagram illustrates the critical path from isolation to structural elucidation,
highlighting the necessary precautions to maintain the integrity of the labile ester bonds.
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Caption: Self-validating isolation and NMR workflow for labile polyacylated flavonoids.
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Step-by-Step Methodology
Sample Preparation & Handling

o Causality of Solvent Choice: Acylated flavonoids are highly susceptible to base-catalyzed
hydrolysis. Extraction and HPLC purification must strictly utilize mildly acidic modifiers (e.qg.,
0.1% formic acid).

 NMR Solvent: Dissolve 2-5 mg of the lyophilized compound in 600 pL of anhydrous DMSO-
dé.

o Why DMSO-d6? Unlike CD30D, DMSO-d6 prevents the rapid deuterium exchange of the
critical phenolic hydroxyl protons (C5-OH, C7-OH, C4'-OH of kaempferol), preserving
them for structural mapping. Additionally, it shifts the residual water peak away from the
highly crowded sugar carbinyl region (4.0-5.5 ppm).

NMR Spectrometer Setup

e Hardware: 600 MHz or higher NMR spectrometer equipped with a cryoprobe (to maximize
the signal-to-noise ratio for the low-concentration HMBC cross-peaks).

o Temperature: Regulate the probe temperature to 298 K. Avoid elevated temperatures to
prevent thermal degradation of the acetyl groups.

Acquisition Parameters

1H NMR (1D): Acquire 32—64 scans with a relaxation delay (D1) of 2.0 seconds.

e 13C NMR & DEPT-135: Acquire sufficient scans to resolve the four distinct ester carbonyl
carbons (~169-171 ppm for acetyls; ~165-167 ppm for p-coumaroyls).

o HSQC (Heteronuclear Single Quantum Coherence): Use multiplicity editing to differentiate
CH2 (sugar C6) from CH groups.

o HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant (
JCH) to 8 Hz. This is the critical experiment for linking the sugar protons to the ester
carbonyls.
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 ROESY (Rotating-frame Overhauser Effect Spectroscopy): Use a spin-lock mixing time of
250 ms.

o Why ROESY over NOESY? Molecules around 800 Da at 600 MHz have an wtcvalue near
1.12, resulting in zero or near-zero NOE cross-peaks. ROESY guarantees positive cross-
peaks regardless of the correlation time, ensuring accurate determination of the 3 -
glycosidic linkage stereochemistry.

The Self-Validating System: Integrity Check

Because the 2D NMR suite can take 12—-24 hours, ester hydrolysis may occur inside the NMR
tube.

o Protocol: Integrate the acetyl methyl protons (~1.9-2.1 ppm) against the kaempferol H-8
proton (~6.4 ppm) in the Pre-Acquisition 1H NMR. Repeat this integration in the Post-
Acquisition 1H NMR.

 Validation: If the ratio deviates by >5%, or if free acetic acid (~1.90 ppm) appears, the
sample has degraded, and the 2D data must be flagged for potential artifactual cross-peaks.

Data Presentation & Structural Elucidation
Expected NMR Chemical Shifts

The acylation of a sugar hydroxyl group exerts a strong deshielding effect, shifting the
corresponding carbinyl proton downfield by 1.0-1.5 ppm compared to an unacylated sugar.
This "acylation shift rule" is the cornerstone of regiochemical assignment.
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1H Shift (ppm, . HMBC Key
. . . 13C Shift )
Moiety Position Multiplicity, J Correlations
. (ppm)
in Hz) (H- C)
Kaempferol 6 6.20 (d, J=2.0) 98.5 C-5,C-7,C-8
8 6.42 (d, J=2.0) 93.8 C-7,C-9,C-6
2', 6' 8.05 (d, J=8.5) 131.2 C-2,C-4'
3,5 6.88 (d, J=8.5) 115.5 C-1, Cc-4'
Glucopyranose 1 5.65 (d, J=7.8) 99.2 C-3 (Kaempferol)
4.95 (dd, J=9.0,
2 72.5 C=0 (Acetyl 1)
7.8)
3 5.10 (t, J=9.0) 74.1 C=0 (Acetyl 2)
C=0 (p-
4 5.05 (t, J=9.0) 70.8
Coumaroyl 1)
5 3.90 (m) 73.0 C-1,C-4
4.30 (dd), 4.15 C=0 (p-
6a, 6b (de) 63.5 (p

(dd)

Coumaroyl 2)

Acetyls (x2) CH3 1.95 (s), 2.05 (s) 20.5, 20.8 C=0 (Acetyls)
C=0 (p-
p-Coumaroyls a 6.35 (d, J=16.0) 114.2
Coumaroyl)
C-2/6 (p-
B 7.55 (d, J=16.0) 145.0 Coumaroyl),
C=0

(Note: The exact regiochemistry of the ester groups can vary; the above table represents a

theoretical 2,3-di-O-acetyl-4,6-di-O-p-coumaroyl configuration to demonstrate the analytical

logic).

Mechanistic Diagram: HMBC Logic
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The structural assignment is validated by tracing the 3-bond HMBC correlations from the
downfield-shifted sugar protons to the specific ester carbonyl carbons.
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Caption: HMBC correlation map demonstrating the logical regiochemical assignment of ester

linkages.

Conclusion

The accurate characterization of diacetyl-dicoumaroyl astragalin requires overcoming the
inherent instability and spectral complexity of polyacylated flavonoids. By utilizing a self-
validating NMR workflow—anchored by the use of anhydrous DMSO-d6, ROESY for
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stereochemical mapping, and strict pre/post-acquisition integration checks—researchers can
confidently map the exact regiochemistry of the acetyl and p-coumaroyl moieties. This rigorous
approach ensures high scientific integrity, paving the way for downstream structure-activity
relationship (SAR) studies in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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